N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves the reaction of 2-methylquinolin-4-ylmethylamine with 4-(4-nitro-1H-pyrazol-1-yl)butanoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of bacterial enzymes, leading to the death of bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and mepacrine.
Pyrazole derivatives: Such as celecoxib and rimonabant.
Uniqueness
N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to its dual quinoline and pyrazole structure, which imparts a combination of pharmacological properties. This dual structure allows it to interact with multiple molecular targets, enhancing its therapeutic potential .
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C18H19N5O3/c1-13-9-14(16-5-2-3-6-17(16)21-13)10-19-18(24)7-4-8-22-12-15(11-20-22)23(25)26/h2-3,5-6,9,11-12H,4,7-8,10H2,1H3,(H,19,24) |
InChI Key |
LIYCXVSEIDQQGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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